molecular formula C6H10N2O B159120 1,2-Diazabicyclo[2.2.2]octan-3-one CAS No. 1632-26-4

1,2-Diazabicyclo[2.2.2]octan-3-one

Cat. No. B159120
CAS RN: 1632-26-4
M. Wt: 126.16 g/mol
InChI Key: NDZACTZHUWMHTA-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as 3-Quinuclidinone, 3-Oxoquinuclidine, 3-Quinuclidone, MKC-2, Quinuclidone 3, and Quinuclidin-3-one , is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . A general method for its synthesis involves nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .


Molecular Structure Analysis

The molecular formula of 1,2-Diazabicyclo[2.2.2]octan-3-one is C7H11NO, and its molecular weight is 125.1683 . The IUPAC Standard InChI is InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 .


Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .


Physical And Chemical Properties Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one is a colorless solid . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .

Scientific Research Applications

Catalytic Applications

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as DABCO, has been widely used as a catalyst in organic synthesis. It has demonstrated efficiency in various one-pot, multi-component condensation reactions. For instance, it facilitates the synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media, offering benefits such as simple operation, mild reaction conditions, and high yields, using a less toxic and low-cost chemical as a catalyst (Azizian et al., 2012). Additionally, DABCO has been employed in the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound irradiation conditions (Azarifar et al., 2013).

Synthesis of Derivatives

The utility of DABCO extends to the synthesis of various derivatives. It is used as a mild and efficient catalyst for synthesizing 2‐amino‐3‐cyano naphthopyran derivatives via a one‐pot three‐component reaction at room temperature (Balalaie et al., 2008). Moreover, novel methods have been developed for synthesizing 1,4-diazabicyclo[3,3,1]octan-3-one derivatives using a traceless-solid-phase approach, efficiently yielding high purity products (Saruta & Ogiku, 2007).

Organic Transformations

DABCO has garnered attention as a versatile catalyst in organic transformations. It stands out for its eco-friendly nature, high reactivity, and non-toxic base, making it a favorable choice for various organic reactions (Baghernejad Bita, 2010). This versatility extends to the ring-opening reactions of DABCO-derived quaternary ammonium salts with phenols and related nucleophiles, showcasing its application in the synthesis of piperazine products (Maraš et al., 2012).

Molecular Tiling and Semiconductor Properties

DABCO also plays a role in the field of molecular tiling and semiconductor properties. For instance, its adduct with 1,3,5-benzenetricarboxylic acid forms a salt that creates planar two-dimensional sheets linked by hydrogen bonds, exhibiting a tiling pattern (Meehan et al., 1997). Additionally, it has been used to template iodobismuthates hybrids, contributing to semiconductor and photocurrent response properties (Zhang et al., 2018).

Synthesis of Biologically Active Compounds

DABCO has been utilized in the synthesis of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important in the pharmaceutical industry (Shirini et al., 2017).

Safety And Hazards

1,2-Diazabicyclo[2.2.2]octan-3-one is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It is harmful and has a flash point of 62 °C .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

properties

IUPAC Name

1,2-diazabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZACTZHUWMHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167527
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diazabicyclo[2.2.2]octan-3-one

CAS RN

1632-26-4
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GV Shustov, NB Tavakalyan, RG Kostyanovsky - Tetrahedron, 1985 - Elsevier
The factors determining the kinetic and thermodynamic stabilities of N-chlorohydrazines are discussed. Acyclic N-chlorohydrazines exist only as trialkyldiazenium chlorides 3a,b. …
Number of citations: 19 www.sciencedirect.com
PPO James-Okoro, FN Iheagwam… - World News of …, 2021 - bibliotekanauki.pl
In this paper, herbal bitters are widely used due to their numerous acclaimed health benefits in many Nigerian homes; however, many have not been subjected to scientific scrutiny. The …
Number of citations: 19 bibliotekanauki.pl

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